
1-Chloro-2,4,6-trifluorobenzene
Overview
Description
1-Chloro-2,4,6-trifluorobenzene is a useful research compound. Its molecular formula is C6H2ClF3 and its molecular weight is 166.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that halogenated compounds often interact with various enzymes and proteins within biological systems .
Mode of Action
It is known that halogenated compounds can participate in various types of reactions, including nucleophilic substitution and free radical reactions .
Biochemical Pathways
Halogenated compounds can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight of 166528 and its density of 1463 g/mL at 25 °C, may influence its bioavailability .
Result of Action
It is known that halogenated compounds can cause various changes at the molecular and cellular level due to their reactivity .
Action Environment
The action, efficacy, and stability of 1-Chloro-2,4,6-trifluorobenzene can be influenced by various environmental factors. For instance, it has been reported that the compound slowly degrades in the atmosphere by reaction with photochemically-produced hydroxyl radicals .
Biological Activity
1-Chloro-2,4,6-trifluorobenzene is an aromatic compound characterized by a benzene ring substituted with three fluorine atoms and one chlorine atom. Its molecular formula is C₆HClF₃, and it has a molecular weight of approximately 166.53 g/mol. The presence of electronegative fluorine atoms significantly influences its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly its antimicrobial and anticancer properties.
The unique electronic properties of this compound stem from the electron-withdrawing nature of fluorine atoms. This characteristic enhances the compound's reactivity in nucleophilic aromatic substitution reactions, making it a valuable precursor for synthesizing various fluorinated compounds used in pharmaceuticals and agrochemicals .
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial activity. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes. For example, compounds derived from this structure have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation by targeting microtubule dynamics, which are crucial for cell division . These compounds may stabilize tubulin polymerization or disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific derivative tested. The study concluded that modifications to the fluorine or chlorine substituents could enhance antimicrobial potency .
Study 2: Anticancer Mechanism
In another study focusing on anticancer activity, a series of fluorinated compounds based on this compound were tested against various cancer cell lines. Results showed that these compounds induced apoptosis in HeLa cells with IC50 values in the low micromolar range (approximately 10 µM). The research highlighted the importance of structural modifications in enhancing cytotoxicity .
Data Table: Biological Activities
Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 32-128 µg/mL | Disruption of cell membrane integrity |
Antimicrobial | Escherichia coli | 32-128 µg/mL | Interference with metabolic pathways |
Anticancer | HeLa (cervical cancer) | ~10 µM | Induction of apoptosis via microtubule stabilization |
Scientific Research Applications
1-Chloro-2,4,6-trifluorobenzene exhibits notable biological activities that make it a valuable compound in medicinal chemistry.
Antimicrobial Properties
Research indicates that derivatives of this compound possess antimicrobial activity against various bacterial strains.
- Mechanism of Action: The antimicrobial effect is believed to stem from the disruption of microbial cell membranes and interference with metabolic processes.
- Case Study: A study demonstrated that derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli. Modifications to the fluorine or chlorine substituents enhanced antimicrobial potency.
Anticancer Activity
The compound has also been investigated for its anticancer properties.
- Mechanism of Action: Certain derivatives inhibit cancer cell proliferation by targeting microtubule dynamics, crucial for cell division.
- Case Study: Research on fluorinated compounds based on this structure showed that they induced apoptosis in HeLa cells with IC50 values around 10 µM, indicating significant cytotoxicity.
Data Table: Biological Activities
Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 32-128 µg/mL | Disruption of cell membrane integrity |
Antimicrobial | Escherichia coli | 32-128 µg/mL | Interference with metabolic pathways |
Anticancer | HeLa (cervical cancer) | ~10 µM | Induction of apoptosis via microtubule stabilization |
Common Synthesis Routes
- Nucleophilic Aromatic Substitution : This method involves the substitution of a hydrogen atom on the aromatic ring with a nucleophile, facilitated by the presence of electron-withdrawing groups like trifluoromethyl and chlorine.
- Fluorination Reactions : Fluorination can be performed using reagents such as potassium fluoride in polar aprotic solvents to achieve selective substitution at specific positions on the aromatic ring.
- Industrial Synthesis : Recent patents describe methods for synthesizing related compounds like 1,3-dichloro-2,4,6-trifluorobenzene using pentachloronitrobenzene as a precursor through fluorination and hydrolysis processes under controlled conditions to minimize environmental impact .
Applications in Industry
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique electronic properties make it suitable for:
- Pharmaceuticals : Used as a building block for synthesizing drugs with enhanced biological activity.
- Agrochemicals : Serves as a precursor for developing pesticides and herbicides that require fluorinated aromatic structures for increased efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-chloro-2,4,6-trifluorobenzene, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential halogenation and fluorination steps. For example, selective fluorination of a benzene ring followed by chlorination at specific positions using catalysts like FeCl₃ or AlCl₃. Optimization includes adjusting temperature (e.g., 0–60°C for nitration), stoichiometry of halogenating agents, and solvent polarity to enhance regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H NMR resolves proton splitting patterns due to adjacent halogens.
- Mass Spectrometry : High-resolution MS (e.g., EI-MS) confirms molecular weight (e.g., 180.55 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detects C-F (1100–1200 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Use enclosed systems or local exhaust ventilation to minimize vapor exposure. Wear PPE: nitrile gloves, safety goggles, and flame-resistant lab coats. Store in amber glass bottles at room temperature, away from oxidizing agents. Emergency measures include neutralization of spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial potential of this compound derivatives?
- Methodology :
- In vitro assays : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Target validation : Use DNA gyrase inhibition assays to assess binding affinity, supported by molecular docking (e.g., MOE software) to predict interactions with Thr165 and Asp73 residues .
Q. What computational strategies predict the binding affinity of this compound analogs with bacterial DNA gyrase?
- Methodology :
- Docking simulations : Employ AutoDock Vina or GOLD to model ligand-protein interactions. Validate with MMFF94 force fields for energy minimization.
- Ligand efficiency metrics : Calculate ligand efficiency (ΔG/non-H atoms) to prioritize compounds with optimal binding and physicochemical properties (e.g., logP <5, PSA <90 Ų) .
Q. How do steric and electronic effects influence regioselectivity in nucleophilic substitution reactions?
- Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at para vs. meta positions.
- Kinetic studies : Compare reaction rates with different nucleophiles (e.g., NH₃ vs. OH⁻) under controlled pH and solvent conditions (e.g., DMSO vs. THF) .
Q. What methodologies resolve contradictions in reported reaction kinetics with nucleophiles?
- Methodology :
- Isotope labeling : Use ¹⁸O or deuterated solvents to trace mechanistic pathways.
- Cross-validation : Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) and compare with literature data using statistical tools (e.g., ANOVA) .
Q. How do electron-withdrawing groups modulate electrochemical properties in derivatives?
- Methodology :
- Cyclic voltammetry : Measure redox potentials to assess stability of intermediates.
- Substituent analysis : Introduce CF₃ or NO₂ groups at specific positions and correlate Hammett σ values with reaction rates .
Q. Notes
Properties
IUPAC Name |
2-chloro-1,3,5-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUHTJBTOGQIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371514 | |
Record name | 2-chloro-1,3,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-40-3 | |
Record name | 2-chloro-1,3,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2,4,6-trifluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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